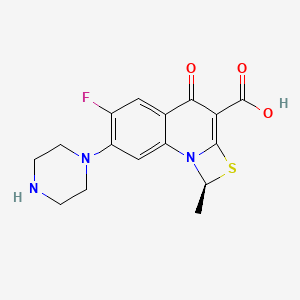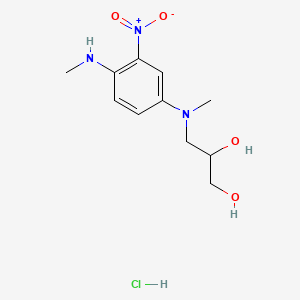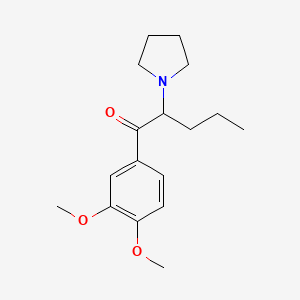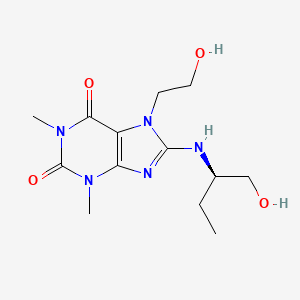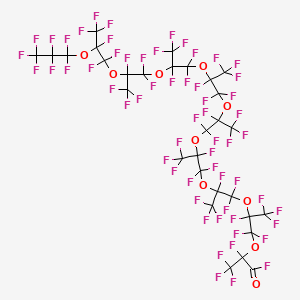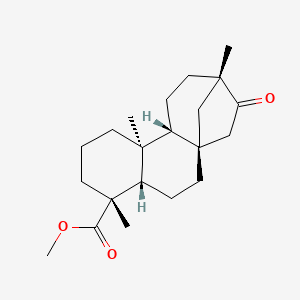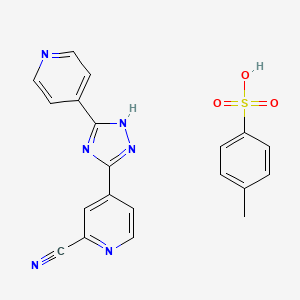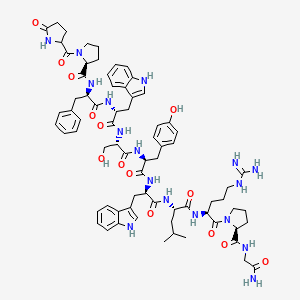
Gppt-LHRH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gppt-LHRH involves the conjugation of carbohydrate units such as lactose, glucose, and galactose to the luteinizing hormone-releasing hormone peptide. This glycosylation process protects the peptide from proteolytic degradation and increases its half-life in biological systems .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) followed by glycosylation. The SPPS method allows for the sequential addition of amino acids to a growing peptide chain, while glycosylation is achieved through chemical or enzymatic methods to attach carbohydrate units to specific amino acid residues .
Analyse Des Réactions Chimiques
Types of Reactions
Gppt-LHRH undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .
Applications De Recherche Scientifique
Gppt-LHRH has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and glycosylation techniques.
Biology: Investigated for its role in regulating reproductive hormones and its potential therapeutic applications.
Medicine: Explored for its use in treating hormone-dependent diseases such as prostate and breast cancer.
Industry: Utilized in the development of peptide-based drugs and hormone therapies
Mécanisme D'action
Gppt-LHRH exerts its effects by binding to specific receptors on the surface of pituitary gonadotropes. This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, which regulate steroidogenesis and gamete maturation in the gonadal tissue. The molecular targets involved include G-protein coupled receptors and various signaling pathways that mediate hormone synthesis and secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Luteinizing Hormone-Releasing Hormone (LHRH): The natural form of the hormone.
Glycosylated LHRH Analogs: Modified forms with different carbohydrate units attached.
Gonadotropin-Releasing Hormone (GnRH) Agonists and Antagonists: Compounds that mimic or inhibit the action of GnRH
Uniqueness
Gppt-LHRH is unique due to its glycosylation, which enhances its stability and prolongs its half-life in biological systems. This modification makes it more effective in therapeutic applications compared to its non-glycosylated counterparts .
Propriétés
Numéro CAS |
69770-59-8 |
|---|---|
Formule moléculaire |
C72H91N17O14 |
Poids moléculaire |
1418.6 g/mol |
Nom IUPAC |
(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C72H91N17O14/c1-40(2)31-52(62(94)81-50(19-10-28-76-72(74)75)70(102)88-29-11-20-58(88)68(100)79-38-60(73)92)82-65(97)55(34-43-36-77-48-17-8-6-15-46(43)48)84-63(95)53(33-42-22-24-45(91)25-23-42)83-67(99)57(39-90)87-66(98)56(35-44-37-78-49-18-9-7-16-47(44)49)85-64(96)54(32-41-13-4-3-5-14-41)86-69(101)59-21-12-30-89(59)71(103)51-26-27-61(93)80-51/h3-9,13-18,22-25,36-37,40,50-59,77-78,90-91H,10-12,19-21,26-35,38-39H2,1-2H3,(H2,73,92)(H,79,100)(H,80,93)(H,81,94)(H,82,97)(H,83,99)(H,84,95)(H,85,96)(H,86,101)(H,87,98)(H4,74,75,76)/t50-,51?,52-,53-,54+,55+,56+,57-,58-,59-/m0/s1 |
Clé InChI |
LKIPNTHNUKGNQQ-VNITUHCOSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=CC=C7)NC(=O)[C@@H]8CCCN8C(=O)C9CCC(=O)N9 |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCCN8C(=O)C9CCC(=O)N9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


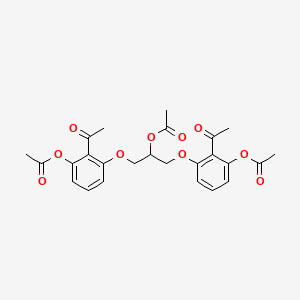

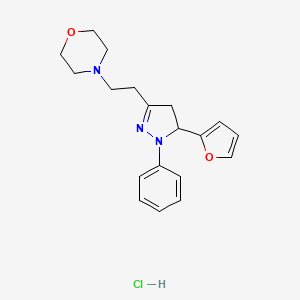
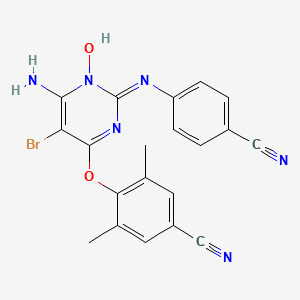
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)
